molecular formula C11H8F3N B11719916 2-[3-(Trifluoromethyl)phenyl]pyrrole

2-[3-(Trifluoromethyl)phenyl]pyrrole

Cat. No.: B11719916
M. Wt: 211.18 g/mol
InChI Key: HMDNARSNJHZVFK-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
  • 2-[3-(Trifluoromethyl)phenyl]thieno[3,2-b]pyrrole

Comparison: 2-[3-(Trifluoromethyl)phenyl]pyrrole is unique due to its specific trifluoromethyl substitution on the phenyl ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H

InChI Key

HMDNARSNJHZVFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN2

Origin of Product

United States

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